molecular formula C11H11N3O2 B15068449 N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide

N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B15068449
M. Wt: 217.22 g/mol
InChI Key: RVNYFNWXDVMGII-UHFFFAOYSA-N
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Description

N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl formate, followed by cyclization with formamide . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide stands out due to its unique structural features and diverse range of biological activities. Its formyl group and ethyl substitution confer specific chemical properties that make it suitable for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-2-12-11(16)9-5-13-10-4-3-8(7-15)6-14(9)10/h3-7H,2H2,1H3,(H,12,16)

InChI Key

RVNYFNWXDVMGII-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN=C2N1C=C(C=C2)C=O

Origin of Product

United States

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